Methyl 2-amino-2-(3,4-dichlorophenyl)acetate

COX-2 Inhibition Anti-inflammatory Pain Research

Researchers sourcing a validated dual COX inhibitor often face inconsistent activity from poorly characterized batches. Methyl 2-amino-2-(3,4-dichlorophenyl)acetate (CAS 185110-25-2) resolves this with a defined pharmacological profile and synthetic versatility. • Dual COX-1/COX-2 inhibition (IC50: 12.5/15.0 μM) for reproducible NSAID SAR studies • 3,4-Dichloro pharmacophore ensures target engagement fidelity; 2,4- or 4-Cl analogs exhibit altered binding and metabolic profiles • Methyl ester enables direct amide conjugation for solid-phase peptide synthesis or scaffold diversification • Research-use-only; full analytical documentation with expedited global shipping

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 185110-25-2
Cat. No. B068236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(3,4-dichlorophenyl)acetate
CAS185110-25-2
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N
InChIInChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3
InChIKeyLKSNQOTUSKXUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate: Core Building Block and Bioactive Scaffold


Methyl 2-amino-2-(3,4-dichlorophenyl)acetate (CAS 185110-25-2) is a chlorinated phenylglycine derivative with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . As a non-proteinogenic amino acid ester, it serves a dual role as both a versatile synthetic intermediate and a pharmacologically active scaffold . Its structure features a primary amine, a methyl ester, and a 3,4-dichlorophenyl group, the latter being a key pharmacophore that confers unique chemical and biological properties .

Synthetic building block with reactive methyl ester for peptide coupling and derivatization
Bioactive scaffold for COX-1/COX-2 and neurotransmitter transporter pathway studies
3,4-Dichlorophenyl pharmacophore probe: position-specific target engagement essential for SAR

Why Methyl 2-amino-2-(3,4-dichlorophenyl)acetate Cannot Be Substituted


Generic substitution of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate with close analogs is scientifically unsound due to the profound influence of the chlorine substitution pattern on the phenyl ring. The 3,4-dichloro configuration creates a specific electronic and steric environment that dictates its interaction with biological targets, particularly enzymes like cyclooxygenases (COX) and neurotransmitter transporters . Even a seemingly minor change, such as to a 2,4-dichloro or 4-chloro analog, significantly alters the molecule's binding affinity, metabolic stability, and overall pharmacodynamic profile, potentially rendering the intended research or synthesis pathway ineffective or producing confounding results [1]. The evidence below quantifies these critical, position-dependent differences.

2,4-Dichloro isomer
COX-2 inhibitory activity may shift by >3-fold; altered binding mode likely due to chlorine position.
4-Chloro analog
Loses dual COX inhibition; COX-2 activity significantly reduced, shifting profile toward COX-1 preference.

Differentiation Guide for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate


COX-2 Inhibition vs. 2,4-Dichloro Isomer

The 3,4-dichloro substitution pattern is critical for maintaining potent COX-2 inhibitory activity. Methyl 2-amino-2-(3,4-dichlorophenyl)acetate demonstrates an IC50 of 15.0 μM against COX-2 . This is a key differentiator from the 2,4-dichloro isomer, which shows a >3-fold loss in potency in analogous assays, highlighting the strict positional requirements for enzyme binding . This structure-activity relationship (SAR) confirms that substitution at the 3,4-positions is essential for the desired pharmacological profile.

COX-2 Inhibition
Cross-study comparable
Target IC50: 15.0 μM
Comparator (2,4-dichloro): >50 μM
Supports COX-2 pathway probe selection
3,4-isomer required for potent COX-2 engagement
COX-2 Inhibition Anti-inflammatory Pain Research SAR

COX-1/COX-2 Selectivity vs. 4-Chloro Analog

The compound exhibits a dual COX-1/COX-2 inhibition profile with IC50 values of 12.5 μM and 15.0 μM, respectively . This is a distinct profile compared to the mono-chlorinated 4-chloro analog, which has been reported in preliminary studies to show significantly weaker and more COX-1 selective inhibition, with an IC50 > 100 μM against COX-2 [1]. The addition of the second chlorine atom in the 3-position is therefore essential for enhancing COX-2 activity and achieving a more balanced inhibition profile.

COX-1/2 Selectivity
Cross-study comparable
Target: COX-1 IC50 12.5 μM, COX-2 15.0 μM
Comparator (4-chloro): COX-2 >100 μM
Dual COX inhibition profile
4-chloro analog shows preferential COX-1 inhibition
COX Selectivity NSAID Pain Management Drug Discovery

Triple Reuptake Inhibition vs. Non-Phenylglycine Scaffolds

Structural analysis classifies Methyl 2-amino-2-(3,4-dichlorophenyl)acetate as a potential triple reuptake inhibitor (TRI), a mechanism common to its phenylglycine scaffold . In contrast, non-phenylglycine based anesthetics, such as those lacking the 3,4-dichloro substitution, typically show no significant transporter activity [1]. This represents a fundamental functional divergence.

Triple Reuptake Activity
Class-level inference
Predicted SERT/NET/DAT inhibition; non-phenylglycine scaffolds lack TRI activity
Unique mechanism probe for transporter research
Functional confirmation required
Neuropharmacology Triple Reuptake Inhibitor Depression ADHD

Anti-Cholinergic Potency vs. Simple Analogs

Data from structural analogs, specifically chlorophenyl derivatives, reveals potent antagonist activity at neuronal nicotinic acetylcholine receptors (nAChRs) [1]. For example, a related chlorophenyl compound displayed IC50 values of 1.8 nM (α3β4), 12.0 nM (α4β2), and 7.9 nM (muscle-type) [1]. This robust anti-cholinergic activity is a key pharmacophore-driven feature that is absent in simpler phenylglycine esters lacking the halogenated ring, which generally exhibit no significant nAChR affinity .

nAChR Antagonism
Class-level inference
Expected nM range (class data α3β4 IC50 1.8 nM); simple phenylglycine: no significant affinity
Supports nAChR-targeted probe development
Direct confirmation needed
nAChR Antagonism Nicotine Dependence Pain Neurobiology

Synthetic Reactivity vs. Acid Analogs

The methyl ester form (C9H9Cl2NO2, MW 234.08) is a more versatile and reactive synthetic intermediate compared to its free carboxylic acid analog, 2-Amino-2-(3,4-dichlorophenyl)acetic acid (C8H7Cl2NO2, MW 220.05) [1]. The ester can be directly employed in peptide coupling and other amidations without requiring additional activation steps . In terms of physical properties, the ester's higher lipophilicity (cLogP ~1.5) compared to the zwitterionic acid facilitates purification and handling in organic media.

Synthetic Utility
Class-level inference
Methyl ester: cLogP ~1.5, reactive for amidation
Free acid: cLogP ~ -0.2, requires activation
Preferable building block for organic synthesis
Higher lipophilicity aids organic-phase handling
Organic Synthesis Building Block Peptidomimetics Drug Conjugation

Application Scenarios for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate


Dual COX-1/COX-2 Inhibitor Analgesics

As demonstrated by its balanced IC50 values of 12.5 μM (COX-1) and 15.0 μM (COX-2), this compound serves as a validated starting point for developing new non-steroidal anti-inflammatory drug (NSAID) candidates . Its defined activity profile allows researchers to conduct structure-activity relationship (SAR) studies to optimize potency and selectivity, a critical step in preclinical pain management research.

Triple Reuptake Inhibitor Mechanisms for CNS Disorders

For research focused on depression, anxiety, or ADHD, this compound's classification as a potential triple reuptake inhibitor (TRI) is a key functional attribute . It provides a chemical probe to study the combined modulation of serotonin, norepinephrine, and dopamine transporters, a polypharmacological approach that cannot be investigated with single- or dual-acting analogs [1].

Peptidomimetic and Bioactive Conjugate Synthesis

The methyl ester functionality provides a ready point of conjugation for amide bond formation, making it an ideal building block for solid-phase or solution-phase peptide synthesis . Its use is indicated in projects requiring the incorporation of a 3,4-dichlorophenyl moiety into more complex drug-like scaffolds or as a protected amino acid equivalent .

Application
Selection Property
Validation Focus
COX pathway inhibitor research
Dual COX-1/COX-2 inhibition profile
Isoform selectivity and potency optimization
Neurotransmitter transporter research
Triple reuptake inhibitor scaffold
SERT/NET/DAT binding profile
Peptidomimetic synthesis
Methyl ester reactivity
Amide conjugation and scaffold incorporation

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